N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiadiazole ring, a pyrrolidine ring, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the pyrrolidine ring, and the final coupling to form the carboxamide. A common synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form the thiadiazole ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting 2,3-dimethylbenzaldehyde with an appropriate amine and a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves coupling the thiadiazole and pyrrolidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- This compound analogs
- Other thiadiazole-containing compounds
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of both the thiadiazole and pyrrolidine rings, along with the carboxamide group, contributes to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C21H26N4O2S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H26N4O2S/c1-13-7-6-10-17(14(13)2)25-12-16(11-18(25)26)19(27)22-21-24-23-20(28-21)15-8-4-3-5-9-15/h6-7,10,15-16H,3-5,8-9,11-12H2,1-2H3,(H,22,24,27) |
InChI Key |
MHQZHCPRSJYSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCCC4)C |
Origin of Product |
United States |
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